REACTION_SMILES
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[CH3:23][I:24].[Cl:1][c:2]1[n:3][c:4]2[cH:5][cH:6][cH:7][cH:8][c:9]2[c:10]([NH:12][c:13]2[c:14]([O:21][CH3:22])[c:15]([O:19][CH3:20])[cH:16][cH:17][cH:18]2)[n:11]1>>[Cl:1][c:2]1[n:3][c:4]2[cH:5][cH:6][cH:7][cH:8][c:9]2[c:10]([N:12]([c:13]2[c:14]([O:21][CH3:22])[c:15]([O:19][CH3:20])[cH:16][cH:17][cH:18]2)[CH3:23])[n:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CI
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cccc(Nc2nc(Cl)nc3ccccc23)c1OC
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Name
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Type
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product
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Smiles
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COc1cccc(N(C)c2nc(Cl)nc3ccccc23)c1OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |